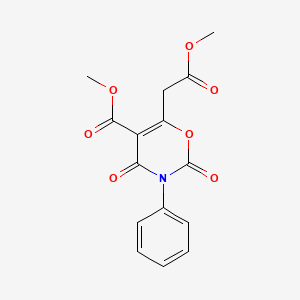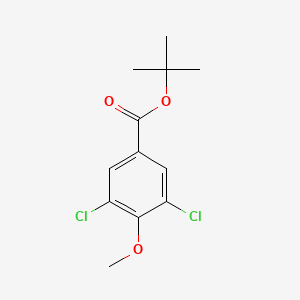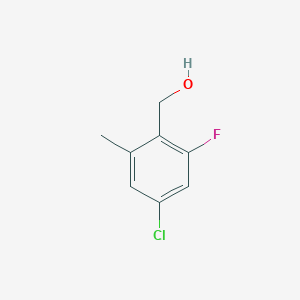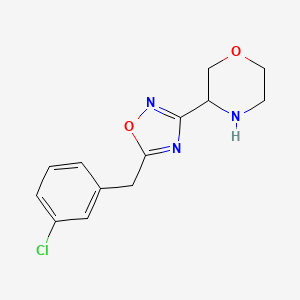
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a 3-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Applications De Recherche Scientifique
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Industry: Used in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mécanisme D'action
The mechanism of action of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine
Uniqueness
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
3-[5-[(3-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2 |
Clé InChI |
INPJDCDYKRQDAO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



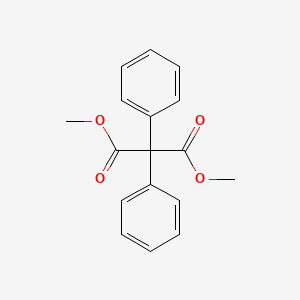

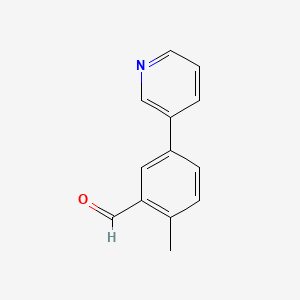


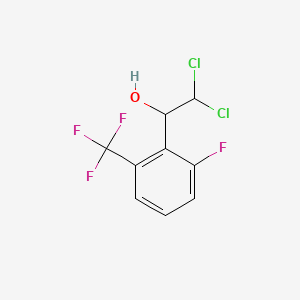

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

